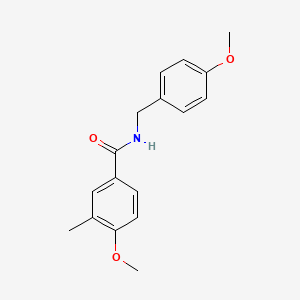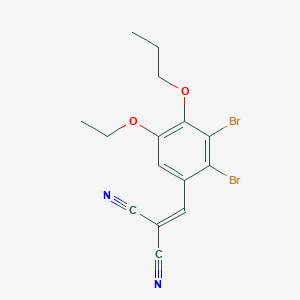
4-甲氧基-N-(4-甲氧基苄基)-3-甲基苯甲酰胺
描述
Synthesis Analysis
The synthesis of similar compounds involves specific reactions, such as the acylation reaction of aminophenol and benzoylchloride in a suitable solvent like THF, characterized by techniques including ^1H NMR, ^13C NMR, and elemental analysis (Karabulut et al., 2014). Another method introduced a new protecting group for carboxylic acids, demonstrating the synthesis of esters followed by hydrolysis under specific conditions, showcasing functional group tolerance (Yoo et al., 1990).
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives has been elucidated through techniques like single crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, particularly on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives include oxidative debenzylation, where specific esters were hydrolyzed in good yield, indicating compatibility with various functional groups (Yoo et al., 1990). Another study focused on the synthesis of triazole derivatives through acid-catalyzed reactions, providing insights into the reactivity and potential chemical transformations of benzamide compounds (Alotaibi et al., 2018).
Physical Properties Analysis
The crystalline structure and physical properties of benzamide derivatives have been explored, revealing how intermolecular hydrogen bonding and crystal packing influence the compound's stability and physical form. Studies demonstrate the significant effect of such interactions on the conformation and physical state of the compounds (Karabulut et al., 2014).
Chemical Properties Analysis
Chemical properties of benzamide derivatives, such as their reactivity towards specific reagents and conditions, have been detailed in the literature. For example, the protective group chemistry of benzamides shows selectivity in deprotection reactions, indicating the nuanced chemical behavior that can be exploited in synthetic strategies (Horita et al., 1986).
科学研究应用
光催化氧化
苄醇及其衍生物(包括 4-甲氧基苄醇)选择性光催化氧化成相应的醛已得到研究,以期在有机合成中应用。此反应在二氧化钛 (TiO2) 光催化剂上在氧气气氛下进行,转化率和选择性都很高,并且受到紫外光和可见光照射的促进。该过程涉及在 TiO2 表面形成表面络合物,该络合物在选择性光催化氧化机理中起关键作用 (Higashimoto 等,2009)。
有机合成中的脱保护策略
已记录在特定条件下使用 2,3-二氯-5,6-二氰基苯醌 (DDQ) 对羟基官能团进行 4-甲氧基苄基 (MPM) 保护基的脱保护。该方法可以选择性地去除 MPM 基团,而不会影响其他几个保护基和官能团,证明了其在合成有机化学中的用途 (Horita 等,1986)。
抗惊厥活性
对苯甲酰胺衍生物(包括那些与 4-甲氧基-N-(4-甲氧基苄基)-3-甲基苯甲酰胺结构相似的衍生物)的研究揭示了其抗惊厥特性。具体而言,一项研究发现,某些 4-氨基苯甲酰胺在小鼠模型中表现出显着的抗惊厥作用,表明这些化合物在开发新的抗癫痫药物中具有潜力 (Clark 等,1984)。
抗菌特性
结构上相关的化合物 3-甲氧基苯甲酰胺的衍生物的合成和表征产生了具有改善药学性质的强效抗葡萄球菌化合物。这突出了此类化合物在制造有效抗菌剂中的潜在应用 (Haydon 等,2010)。
细胞分裂蛋白 FtsZ 抑制
对另一种相关化合物 3-甲氧基苯甲酰胺的致死作用的研究证明了其抑制枯草芽孢杆菌中细胞分裂蛋白 FtsZ 的能力。这种抑制会导致细胞丝化并最终裂解,表明苯甲酰胺衍生物在研究细菌细胞分裂和潜在抗生素开发中的重要性 (Ohashi 等,1999)。
属性
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-10-14(6-9-16(12)21-3)17(19)18-11-13-4-7-15(20-2)8-5-13/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSJUMNXNIFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4630836.png)
![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)
![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)
![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4630864.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4630871.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B4630882.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)
![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)